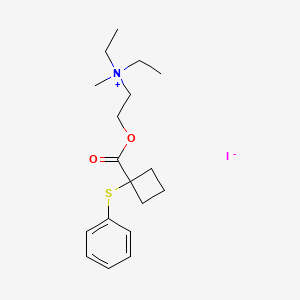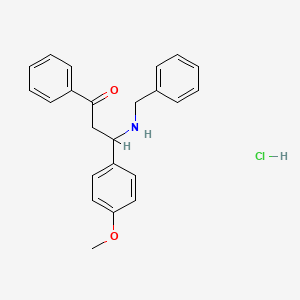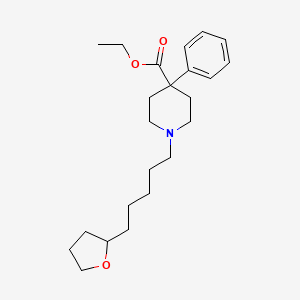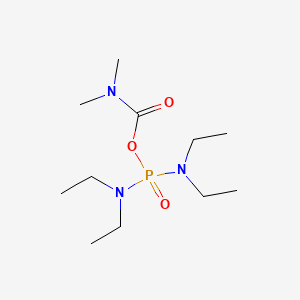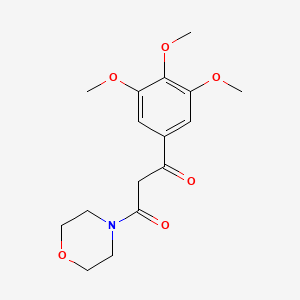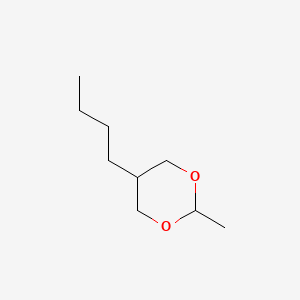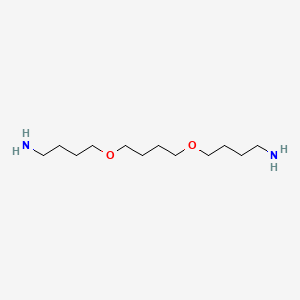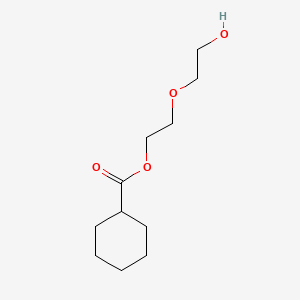
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O4. It is known for its unique structure, which includes a cyclohexane ring and a hydroxyethoxyethyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions helps in achieving large-scale production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Various substituted cyclohexanecarboxylates.
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethoxyethyl group can form hydrogen bonds with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl cyclohexanecarboxylate
- Ethyl cyclohexanecarboxylate
- Cyclohexanecarboxylic acid
Uniqueness
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is unique due to its hydroxyethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in chemical synthesis and industrial applications compared to similar compounds .
Propriétés
Numéro CAS |
22735-97-3 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h10,12H,1-9H2 |
Clé InChI |
IBDLWKKCNXTUCC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


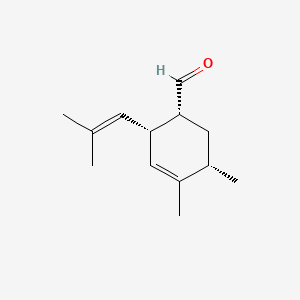
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

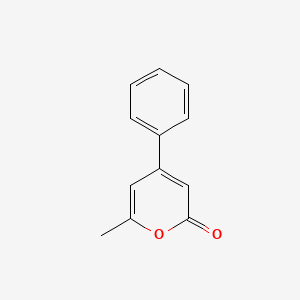
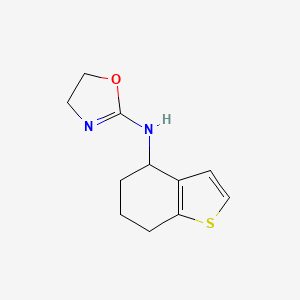
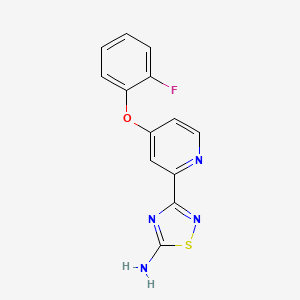
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
